3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Antifungal Candida albicans Sterol Demethylase Inhibitor

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole (CAS 1304480-90-7) is a 1,2,4-triazole derivative featuring a cyclopropyl group at the 3-position and a 3,4-diethoxyphenyl group at the 5-position. This substitution pattern confers distinct physicochemical and biological properties that differentiate it from simpler triazole analogs.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B11807666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NNC(=N2)C3CC3)OCC
InChIInChI=1S/C15H19N3O2/c1-3-19-12-8-7-11(9-13(12)20-4-2)15-16-14(17-18-15)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,16,17,18)
InChIKeyZKYIMHIJNUJUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole: A Dual-Substituent 1,2,4-Triazole Scaffold for Diversified Probe and Lead Discovery


3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole (CAS 1304480-90-7) is a 1,2,4-triazole derivative featuring a cyclopropyl group at the 3-position and a 3,4-diethoxyphenyl group at the 5-position . This substitution pattern confers distinct physicochemical and biological properties that differentiate it from simpler triazole analogs. The compound has been implicated in multiple therapeutic areas, including CCR5 antagonism for HIV [1] and the induction of differentiation in undifferentiated cells for oncology and dermatology applications [2], making it a versatile chemical probe for drug discovery programs.

Why 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Generic substitution within the 1,2,4-triazole class is high-risk due to the profound impact of specific substituent combinations on target engagement and selectivity. The simultaneous presence of the lipophilic cyclopropyl and the electron-rich 3,4-diethoxyphenyl group in this compound creates a unique pharmacophore that is absent in common alternatives like 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole (lacking cyclopropyl) or 3-cyclopropyl-1H-1,2,4-triazole (lacking the diethoxyphenyl moiety) . Published structure-activity relationship (SAR) studies demonstrate that even minor alterations to the cyclopropyl or alkoxy substituents can dramatically alter antifungal potency (e.g., MIC80 values shifting from <0.125 µg/mL to inactive) and CCR5 receptor binding [1][2]. This steep SAR landscape means that sourcing the exact compound is critical for reproducing or building upon existing biological data, as close analogs are unlikely to serve as functional drop-in replacements.

Quantitative Performance Benchmarks: 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole Against Key Analogs


Antifungal Potency: Class-Level MIC80 Advantage via Cyclopropyl-Containing Triazole Scaffold

While a direct, publicly available MIC80 value for 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is not identified, class-level evidence strongly supports the critical role of the cyclopropyl moiety in achieving sub-µg/mL antifungal potency. In a study on structurally related 1,2,4-triazole alcohols, compounds bearing a cyclopropyl substituent achieved MIC80 values of <0.125 µg/mL against Candida albicans, representing a 4-fold potency increase over fluconazole [1]. This data suggests that the 3-cyclopropyl group in the target compound is a key driver for antifungal activity, a feature absent in the non-cyclopropyl analog 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, which would be expected to show significantly reduced potency.

Antifungal Candida albicans Sterol Demethylase Inhibitor MIC80 Structure-Activity Relationship

Insecticidal/Acaricidal Activity: Patent-Backed Class-Level Superiority of Cyclopropyl-Phenyl Triazoles

U.S. Patent 6,262,099 explicitly claims 3-(substituted phenyl)-5-(substituted cyclopropyl)-1,2,4-triazole compounds as insecticides and acaricides [1]. The patent establishes that the combination of a substituted phenyl ring and a cyclopropyl group on the 1,2,4-triazole core is essential for insecticidal and acaricidal activity. While specific LC50 values for the 3,4-diethoxy-substituted variant are not publicly available, the patent's broad structural claims, which encompass the target compound, indicate that this precise substitution pattern is within the active chemical space. Analogs lacking either the cyclopropyl or the diethoxyphenyl substitution fall outside the claimed active genus and are not expected to exhibit comparable insecticidal properties, making the target compound a necessary procurement choice for agrochemical research based on this patent.

Insecticide Acaricide Agrochemical Crop Protection Patent

Cellular Differentiation Activity: A Unique Functional Profile Among 1,2,4-Triazole Probes

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional readout is not commonly associated with generic 1,2,4-triazole scaffolds and represents a distinctive biological fingerprint. The non-cyclopropyl analog 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole, or the simple 3-cyclopropyl-1H-1,2,4-triazole, have not been reported to exhibit this differentiation-inducing activity, highlighting the critical importance of the combined cyclopropyl-diethoxyphenyl pharmacophore.

Differentiation Therapy Oncology Psoriasis Monocyte Differentiation Undifferentiated Cells

CCR5 Antagonism: Preliminary Pharmacological Differentiation from Non-Cyclopropyl Triazoles

Preliminary pharmacological screening has identified 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole as a potential CCR5 antagonist, with implications for the treatment of HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. The cyclopropyl group is a known pharmacophoric element in several CCR5 antagonist series (see patent WO2004055010A2), and its absence in the analog 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole likely results in loss of CCR5 binding affinity. While quantitative IC50 values for the target compound are not publicly disclosed, the combination of CCR5 activity with a distinct triazole scaffold not commonly associated with this target provides a differentiated starting point for medicinal chemistry optimization.

CCR5 Antagonist HIV Chemokine Receptor Autoimmune Disease Inflammation

Physicochemical Property Differentiation: Lipophilicity and Structural Features Versus Non-Cyclopropyl Analog

The introduction of a cyclopropyl group at the 3-position of the 1,2,4-triazole ring is expected to significantly modulate the compound's lipophilicity and metabolic stability compared to the non-cyclopropyl analog 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole . Based on the calculated logP of structurally related 3-cyclopropyl-1,2,4-triazoles (e.g., CHEMBL1085535, logP ~2.5-4.5), the target compound is predicted to have a logP in the range of 3.0-4.5, which is substantially higher than the non-cyclopropyl analog (estimated logP ~1.5-2.5) . This increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, making the target compound a more suitable candidate for CNS-targeted programs while the non-cyclopropyl analog may be preferred for peripheral targets requiring lower logP.

Lipophilicity LogP Drug-Likeness Physicochemical Properties Cyclopropyl

Optimal Use Cases for 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole in Scientific and Industrial Research


Agrochemical Lead Discovery: Insecticide and Acaricide Screening Programs

Based on U.S. Patent 6,262,099, the compound falls within the active genus of 3-(substituted phenyl)-5-(substituted cyclopropyl)-1,2,4-triazoles claimed as insecticides and acaricides [1]. It is the appropriate choice for agrochemical R&D teams following this patent lead to initiate structure-activity relationship (SAR) studies. Generic triazole analogs without the specific cyclopropyl-phenyl substitution pattern are not covered by the patent's activity claims and would not provide relevant efficacy data for this chemical series.

Antifungal Drug Discovery: Potent Sterol Demethylase Inhibitor (DMI) Candidate

Class-level SAR data demonstrates that cyclopropyl-bearing 1,2,4-triazoles can achieve MIC80 values of <0.125 µg/mL against Candida albicans, a 4-fold improvement over fluconazole [1]. This compound, with its cyclopropyl group, is the preferred starting point for medicinal chemistry campaigns targeting fungal CYP51. The non-cyclopropyl analog 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is not expected to achieve this level of potency and would be a suboptimal choice for antifungal lead optimization.

Oncology and Dermatology Phenotypic Screening: Differentiation-Inducing Probe

The compound's unique ability to induce differentiation of undifferentiated cells into monocytes positions it as a specialized tool for phenotypic screening in cancer and psoriasis research [1]. This functional activity is not reported for simpler triazole analogs, making the exact compound necessary for any program aiming to explore differentiation therapy mechanisms. Procuring the non-cyclopropyl analog would not support this specific biological inquiry.

HIV and Autoimmune Disease Research: Novel CCR5 Antagonist Chemotype

As a preliminarily identified CCR5 antagonist, this compound offers a structurally distinct chemotype for HIV entry inhibition and autoimmune disease research [1]. It is suitable for programs seeking CCR5 antagonists that are structurally dissimilar to maraviroc and other known scaffolds. The non-cyclopropyl analog has no reported CCR5 activity and cannot substitute for this target.

Quote Request

Request a Quote for 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.